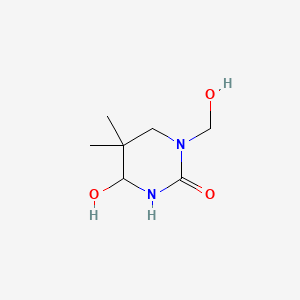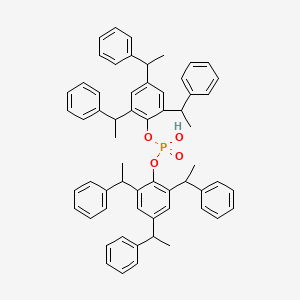
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate is a chemical compound with the molecular formula C54H51O4P. It is known for its applications in industrial and scientific research. This compound is characterized by its complex structure, which includes multiple phenylethyl groups attached to a phosphate core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of 2,4,6-tris(1-phenylethyl)phenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can participate in substitution reactions where one or more phenylethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Applications De Recherche Scientifique
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing reaction pathways and outcomes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(1-phenylethyl)phenol: A related compound with similar structural features but lacking the phosphate group.
Tris(4-(1-phenylethyl)phenyl) phosphate: Another phosphate-containing compound with different substitution patterns.
Uniqueness
Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate is unique due to its specific arrangement of phenylethyl groups and the presence of a phosphate core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
93777-22-1 |
|---|---|
Formule moléculaire |
C60H59O4P |
Poids moléculaire |
875.1 g/mol |
Nom IUPAC |
bis[2,4,6-tris(1-phenylethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C60H59O4P/c1-41(47-25-13-7-14-26-47)53-37-55(43(3)49-29-17-9-18-30-49)59(56(38-53)44(4)50-31-19-10-20-32-50)63-65(61,62)64-60-57(45(5)51-33-21-11-22-34-51)39-54(42(2)48-27-15-8-16-28-48)40-58(60)46(6)52-35-23-12-24-36-52/h7-46H,1-6H3,(H,61,62) |
Clé InChI |
ZAAULMRZYFHALK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(O)OC4=C(C=C(C=C4C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


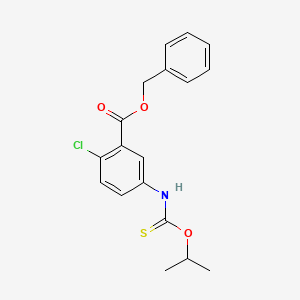
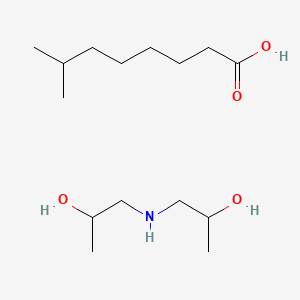
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
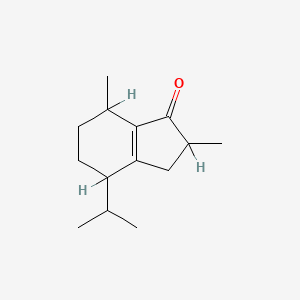
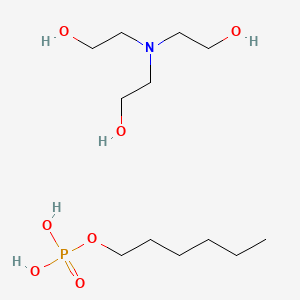


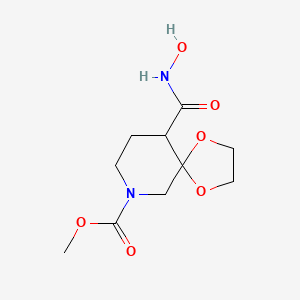
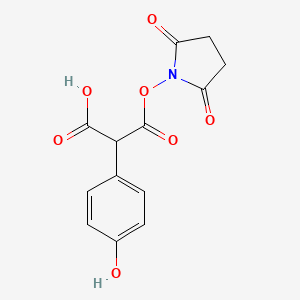
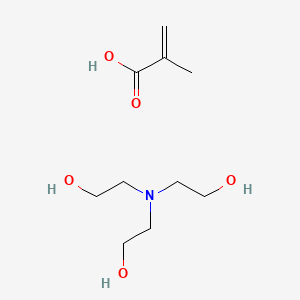
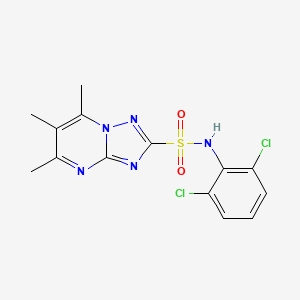
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)
